Cas no 1261900-81-5 (5-(2-Methoxy-5-methylphenyl)-3-trifluoromethoxyphenol)

5-(2-Methoxy-5-methylphenyl)-3-trifluoromethoxyphenol is a fluorinated phenolic compound featuring a methoxy-substituted aromatic ring and a trifluoromethoxy group. Its unique structure imparts enhanced chemical stability and potential reactivity in organic synthesis, particularly in the development of advanced intermediates for pharmaceuticals or agrochemicals. The trifluoromethoxy group contributes to increased lipophilicity and metabolic resistance, making it valuable in designing bioactive molecules. The methoxy and methyl substitutions on the phenyl ring further influence electronic and steric properties, allowing for tailored reactivity in cross-coupling or functionalization reactions. This compound is suited for research applications requiring precise structural modifications in aromatic systems.
5-(2-Methoxy-5-methylphenyl)-3-trifluoromethoxyphenol structure
1261900-81-5 structure
Product Name:5-(2-Methoxy-5-methylphenyl)-3-trifluoromethoxyphenol
CAS No:1261900-81-5
MF:C15H13F3O3
MW:298.257135152817
MDL:MFCD18316296
CID:2762230
PubChem ID:53222019
Update Time:2025-06-27

5-(2-Methoxy-5-methylphenyl)-3-trifluoromethoxyphenol Chemical and Physical Properties

Names and Identifiers

    • MFCD18316296
    • 1261900-81-5
    • 5-(2-Methoxy-5-methylphenyl)-3-trifluoromethoxyphenol, 95%
    • 5-(2-METHOXY-5-METHYLPHENYL)-3-TRIFLUOROMETHOXYPHENOL
    • 2'-Methoxy-5'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
    • DTXSID40686605
    • 5-(2-Methoxy-5-methylphenyl)-3-trifluoromethoxyphenol
    • MDL: MFCD18316296
    • Inchi: 1S/C15H13F3O3/c1-9-3-4-14(20-2)13(5-9)10-6-11(19)8-12(7-10)21-15(16,17)18/h3-8,19H,1-2H3
    • InChI Key: VRCODCFAEJTZJC-UHFFFAOYSA-N
    • SMILES: FC(OC1=CC(=CC(=C1)C1C=C(C)C=CC=1OC)O)(F)F

Computed Properties

  • Exact Mass: 298.08167876Da
  • Monoisotopic Mass: 298.08167876Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 335
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 38.7Ų

5-(2-Methoxy-5-methylphenyl)-3-trifluoromethoxyphenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB322504-5 g
5-(2-Methoxy-5-methylphenyl)-3-trifluoromethoxyphenol, 95%; .
1261900-81-5 95%
5g
€1159.00 2023-06-21
abcr
AB322504-5g
5-(2-Methoxy-5-methylphenyl)-3-trifluoromethoxyphenol, 95%; .
1261900-81-5 95%
5g
€1159.00 2025-04-21

5-(2-Methoxy-5-methylphenyl)-3-trifluoromethoxyphenol Suppliers

Amadis Chemical Company Limited
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(CAS:1261900-81-5)
Order Number:A1113167
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:04
Price ($):687.0
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Additional information on 5-(2-Methoxy-5-methylphenyl)-3-trifluoromethoxyphenol

Introduction to 5-(2-Methoxy-5-methylphenyl)-3-trifluoromethoxyphenol (CAS No. 1261900-81-5) and Its Emerging Applications in Chemical Biology

5-(2-Methoxy-5-methylphenyl)-3-trifluoromethoxyphenol, identified by the CAS number 1261900-81-5, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This compound belongs to a class of arylphenols characterized by the presence of methoxy and trifluoromethoxy substituents, which contribute to its distinct chemical properties and biological activities. The molecular structure of this compound encompasses a benzene ring substituted at the 2-position with a methoxy group, at the 5-position with a methyl group, and at the 3-position with a trifluoromethoxy group, creating a highly functionalized scaffold that is conducive to interactions with biological targets.

The significance of 5-(2-Methoxy-5-methylphenyl)-3-trifluoromethoxyphenol lies in its potential as a lead compound for drug discovery and development. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and binding affinity, making it a valuable moiety in medicinal chemistry. Recent studies have highlighted the role of such arylphenols in modulating various biological pathways, including inflammation, oxidative stress, and signal transduction. The methoxy and methyl groups further contribute to the compound's versatility by influencing its electronic properties and solubility profile, enabling its application in diverse biochemical assays.

In the realm of pharmaceutical research, 5-(2-Methoxy-5-methylphenyl)-3-trifluoromethoxyphenol has been explored for its potential anti-inflammatory and antioxidant properties. Emerging evidence suggests that this compound may interact with key enzymes and receptors involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of electron-withdrawing trifluoromethoxy groups can enhance the compound's ability to inhibit these enzymes, thereby reducing pro-inflammatory mediator synthesis. Additionally, the phenolic hydroxyl group provides a site for redox interactions, which are critical for antioxidant activity. These properties make 5-(2-Methoxy-5-methylphenyl)-3-trifluoromethoxyphenol a promising candidate for further investigation in the development of novel therapeutic agents.

Recent advancements in computational chemistry have facilitated the virtual screening of 5-(2-Methoxy-5-methylphenyl)-3-trifluoromethoxyphenol against large databases of biological targets. Molecular docking studies have revealed its potential binding affinity to various proteins implicated in diseases such as cancer, neurodegeneration, and metabolic disorders. For instance, preliminary simulations suggest that this compound may disrupt protein-protein interactions critical for tumor progression or neuroinflammation. These findings underscore the importance of structure-activity relationship (SAR) studies in optimizing 5-(2-Methoxy-5-methylphenyl)-3-trifluoromethoxyphenol derivatives for targeted therapeutic applications.

The synthesis of 5-(2-Methoxy-5-methylphenyl)-3-trifluoromethoxyphenol presents unique challenges due to the complexity of its functional groups. However, modern synthetic methodologies have enabled efficient access to this compound through multi-step organic transformations. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce the methoxy and trifluoromethoxy substituents at specific positions on the benzene ring. Additionally, protecting group strategies have been utilized to ensure regioselective functionalization while maintaining overall molecular integrity. These synthetic approaches not only highlight the versatility of modern organic chemistry but also pave the way for scalable production of 5-(2-Methoxy-5-methylphenyl)-3-trifluoromethoxyphenol for preclinical studies.

In conclusion, 5-(2-Methoxy-5-methylphenyl)-3-trifluoromethoxyphe nol (CAS No. 1261900-81-5) represents a structurally intriguing compound with significant potential in chemical biology and drug discovery. Its unique combination of methoxy and trifluorometh oxy substituents endows it with desirable pharmacological properties, making it an attractive scaffold for developing novel therapeutic agents. Ongoing research efforts are focused on elucidating its mechanism of action, optimizing its chemical structure for improved efficacy and selectivity, and exploring its translational potential in human health applications. As our understanding of biological pathways continues to evolve, compounds like 5-(2-M eth oxy-5-methylphenyl)-3-trif luor om eth oxyph enol will undoubtedly play a pivotal role in advancing precision medicine and personalized therapeutics.

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Amadis Chemical Company Limited
(CAS:1261900-81-5)
A1113167
Purity:99%
Quantity:5g
Price ($):687.0
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